molecular formula C13H13F3O2 B6163586 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione CAS No. 832738-17-7

4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione

Cat. No. B6163586
CAS RN: 832738-17-7
M. Wt: 258.2
InChI Key:
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Description

4,4,4-Trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione is a chemical compound with the CAS Number: 832738-17-7 . It has a molecular weight of 258.24 . The IUPAC name for this compound is 4,4,4-trifluoro-1-(4-isopropylphenyl)-1,3-butanedione .


Molecular Structure Analysis

The InChI code for 4,4,4-Trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione is 1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.

properties

IUPAC Name

4,4,4-trifluoro-1-(4-propan-2-ylphenyl)butane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13F3O2/c1-8(2)9-3-5-10(6-4-9)11(17)7-12(18)13(14,15)16/h3-6,8H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBHOXSNQVCLOCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)CC(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401189839
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4,4-Trifluoro-1-(4-isopropylphenyl)butane-1,3-dione

CAS RN

832738-17-7
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832738-17-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4,4-Trifluoro-1-[4-(1-methylethyl)phenyl]-1,3-butanedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401189839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4,4-trifluoro-1-[4-(propan-2-yl)phenyl]butane-1,3-dione
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